(1E)-3-(Oxan-2-yloxy)prop-1-EN-1-OL
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Overview
Description
(1E)-3-(Oxan-2-yloxy)prop-1-EN-1-OL is an organic compound characterized by the presence of an oxane ring and an enol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-3-(Oxan-2-yloxy)prop-1-EN-1-OL typically involves the reaction of oxane derivatives with propen-1-ol under specific conditions. One common method includes the use of a base catalyst to facilitate the formation of the enol group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through distillation or chromatography to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
(1E)-3-(Oxan-2-yloxy)prop-1-EN-1-OL can undergo various chemical reactions, including:
Oxidation: The enol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The oxane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted oxane derivatives.
Scientific Research Applications
(1E)-3-(Oxan-2-yloxy)prop-1-EN-1-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1E)-3-(Oxan-2-yloxy)prop-1-EN-1-OL involves its interaction with specific molecular targets. The enol group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing various biochemical pathways. The oxane ring may also play a role in stabilizing the compound and enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
(1E)-3-(Tetrahydro-2H-pyran-2-yloxy)prop-1-EN-1-OL: Similar structure with a tetrahydropyran ring instead of an oxane ring.
(1E)-3-(Oxan-2-yloxy)prop-1-EN-1-ONE: Contains a ketone group instead of an enol group.
Uniqueness
(1E)-3-(Oxan-2-yloxy)prop-1-EN-1-OL is unique due to the combination of its oxane ring and enol group, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-3-(oxan-2-yloxy)prop-1-en-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-5-3-7-11-8-4-1-2-6-10-8/h3,5,8-9H,1-2,4,6-7H2/b5-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCZVYAMZNGATP-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC=CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCOC(C1)OC/C=C/O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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